N,2,3-Trimethyl-5-nitroquinoxalin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,2,3-trimethyl-5-nitroquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-7(2)14-10-8(13-6)4-5-9(12-3)11(10)15(16)17/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPUQFYKSHUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2[N+](=O)[O-])NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545009 | |
| Record name | N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107095-00-1 | |
| Record name | N,2,3-Trimethyl-5-nitroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,2,3 Trimethyl 5 Nitroquinoxalin 6 Amine
Strategic Retrosynthesis of the N,2,3-Trimethyl-5-nitroquinoxalin-6-amine Core
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the two C-N bonds of the pyrazine (B50134) ring, a standard approach for heterocyclic systems formed by condensation. This reveals two key precursors: a substituted ortho-phenylenediamine and an α-dicarbonyl compound.
The functional groups on the benzene (B151609) ring—the nitro group at C5 and the amine group at C6—are considered to be installed on a pre-existing diamine precursor through electrophilic aromatic substitution and subsequent reduction or amination steps. The methyl groups at the C2 and C3 positions of the quinoxaline (B1680401) ring are retrosynthetically traced back to the corresponding α-dicarbonyl starting material, specifically butane-2,3-dione (diacetyl). The N-methyl group is envisioned as a final N-alkylation step on the amine at position 6.
This leads to a plausible synthetic precursor, 4-nitro-1,2-phenylenediamine, which can be condensed with butane-2,3-dione to form the 2,3-dimethyl-6-nitroquinoxaline intermediate. Subsequent functional group manipulations would then yield the final product.
Classical and Modern Approaches to Quinoxaline Synthesis
The quinoxaline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the last century.
The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound. encyclopedia.pubnih.gov This reaction, first reported independently by Körner and Hinsberg in 1884, forms the pyrazine ring in a single, efficient step. nih.gov
The reaction typically proceeds under acidic conditions, though a variety of catalysts have been developed to improve yields, shorten reaction times, and enable milder conditions. encyclopedia.pubnih.gov Modern approaches focus on green chemistry principles, utilizing environmentally friendly catalysts and solvents. nih.gov Catalysts such as cerium (IV) ammonium nitrate, iodine, and various solid acid catalysts have been successfully employed. encyclopedia.pubnih.govnih.gov Microwave-assisted synthesis has also emerged as a powerful technique to accelerate this condensation. sapub.org
| Catalyst System | Solvent/Conditions | Typical Yield | Reference |
|---|---|---|---|
| None (Thermal) | Ethanol or Acetic Acid, Reflux | Variable | nih.gov |
| Iodine (I₂) | DMSO, Room Temperature | Good to Excellent | encyclopedia.pub |
| Cerium (IV) Ammonium Nitrate (CAN) | Aqueous Medium, Room Temperature | Excellent (up to 98%) | encyclopedia.pub |
| Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol | Excellent (90-98%) | nih.gov |
| Nitrilotris(methylenephosphonic acid) | Not specified | Excellent (80-97%) | nih.gov |
| Microwave Irradiation | Ethanol | High | sapub.org |
Beyond the classical condensation, intramolecular cyclization strategies offer alternative routes to the quinoxaline core. These methods often involve building one of the nitrogen-containing rings through a ring-closing reaction on a suitably functionalized acyclic precursor.
Specific Synthesis of this compound
The specific synthesis of the target molecule requires a sequence of reactions that build upon the general methodologies described above. This involves the formation of a substituted quinoxaline core followed by the precise introduction of the remaining functional groups.
The introduction of a nitro group onto the quinoxaline ring is a key step. Electrophilic nitration of the parent quinoxaline molecule typically occurs under forcing conditions, such as a mixture of concentrated nitric acid and oleum at elevated temperatures. sapub.org This reaction has been shown to yield a mixture of 5-nitroquinoxaline and 5,7-dinitroquinoxaline. sapub.org
For the synthesis of the target compound, a more regioselective approach is necessary. Starting with a pre-functionalized benzene ring is often a superior strategy. For example, the condensation of 4-nitro-1,2-phenylenediamine with butane-2,3-dione would directly yield 2,3-dimethyl-6-nitroquinoxaline. However, if nitration of a pre-formed quinoxaline is required, the directing effects of existing substituents become critical. Research on the nitration of substituted quinoxalin-2(1H)-ones has shown that nitration can be directed selectively to the C5 or C7 position depending on the reaction conditions and the substrate. rsc.org This demonstrates that achieving regioselectivity in the nitration of the quinoxaline system is feasible, although it may require careful optimization.
| Substrate | Reagents | Position of Nitration | Reference |
|---|---|---|---|
| Quinoxaline | Conc. HNO₃, Oleum, 90°C | C5 and C7 | sapub.org |
| Quinoxalin-2(1H)-ones | tert-butyl nitrite | C5 or C7 | rsc.org |
The target molecule contains three methyl groups at distinct positions: two on the pyrazine ring carbons (C2 and C3) and one on the exocyclic amine nitrogen (N6).
The introduction of the methyl groups at C2 and C3 is most efficiently accomplished by selecting the appropriate α-dicarbonyl compound during the initial condensation step. sapub.org The reaction of an ortho-phenylenediamine with butane-2,3-dione (also known as diacetyl or biacetyl) directly installs the two methyl groups at the desired positions, forming a 2,3-dimethylquinoxaline (B146804) core. sapub.org
The N-methylation of the amine at position 6 would be performed on a 6-amino-2,3-dimethyl-5-nitroquinoxaline precursor. Various methods for N-methylation are available in organic synthesis. For N-methylation of heterocyclic amines, reagents like formic acid can be utilized. researchgate.net Alternatively, classical methods using methyl halides (e.g., methyl iodide) in the presence of a base can be employed.
While direct C-H methylation of quinoxaline systems has been developed using radical-based methods with peroxides as the methyl source, these are typically employed for functionalizing positions on the ring that are otherwise difficult to access and are less suited for the specific synthesis of a 2,3-dimethyl pattern, which is easily achieved via the condensation route. nih.govresearchgate.net
Amination Reactions on Quinoxaline Systems
Direct amination is a key strategy for the synthesis of amino-substituted quinoxalines. For the introduction of an amino group at the C5 position of a 6-nitroquinoxaline (B1294896) core, a notable method is the vicarious nucleophilic substitution (VNS) of hydrogen.
One established method involves the use of hydroxylamine in the presence of a strong base. tandfonline.comtandfonline.com This reaction, belonging to the class of vicarious substitutions, directly replaces a hydrogen atom with an amino group. tandfonline.com The reaction is typically performed on a 6-nitroquinoxaline precursor. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, particularly at the ortho position (C5). wikipedia.orgchemistrysteps.com
Initial procedures for this amination often utilized a mixed ethanol/methanol solvent system with potassium hydroxide as the base, yielding good results (70-75%) for some substrates. tandfonline.com However, for unsubstituted 6-nitroquinoxaline, the yield was significantly lower, often not exceeding 30%. tandfonline.com An improved procedure involves changing the reaction conditions to minimize the presence of water. By using methanol as the solvent and sodium methoxide as the base, the yield for the amination of unsubstituted 6-nitroquinoxaline was increased to 56%. tandfonline.com This enhancement is attributed to the reduced amount of water, which can interfere with the reaction.
A similar improvement was observed for halogen-substituted 6-nitroquinoxalines. For instance, the amination of 7-bromo-6-nitroquinoxaline using the traditional method gave a yield of less than 4%, while the modified procedure at room temperature increased the yield to 50%. tandfonline.com
Table 1: Comparison of Amination Reaction Conditions for 6-Nitroquinoxalines
| Substrate | Reagents & Conditions (Traditional) | Yield (Traditional) | Reagents & Conditions (Improved) | Yield (Improved) |
|---|---|---|---|---|
| 6-Nitroquinoxaline | NH₂OH·HCl, KOH, Ethanol/Methanol | <30% | NH₂OH·HCl, NaOMe, Methanol | 56% |
This table is generated based on data for analogous quinoxaline systems. tandfonline.com
Multi-step Reaction Sequence Optimization and Yield Enhancement
Optimization of this core synthesis can be achieved through various strategies:
Catalyst Selection: While the condensation can proceed without a catalyst, various catalysts have been shown to improve yields and shorten reaction times. These include acid catalysts, iodine, and metal nanoparticles. nih.govnih.gov The use of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, allows for mild reaction conditions (room temperature) and easy catalyst recovery. nih.gov
Solvent Choice: The choice of solvent can significantly impact the reaction. While traditional methods often use ethanol or acetic acid, greener approaches utilize water or solvent-free conditions, sometimes assisted by microwave irradiation, to improve efficiency and reduce environmental impact. nih.govudayton.edu
Reaction Conditions: Parameters such as temperature and reaction time are crucial. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, although yields may be moderate and require further optimization. udayton.edu The goal is to achieve high yields (80-90%) with short reaction times. udayton.edu
Following the formation of the 2,3-dimethyl-6-nitro-7-methylquinoxaline intermediate, subsequent steps like nitration (if the starting diamine is not appropriately nitrated) and amination must be optimized. As discussed in the previous section, optimizing the amination step by controlling the solvent and base is critical for enhancing the yield of the final product. tandfonline.com
Chemical Derivatization and Analog Synthesis of this compound
The core structure of this compound offers several sites for chemical modification to generate a library of analogs for further research.
The primary amino group at the C6 position is a versatile handle for derivatization.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(2,3-dimethyl-5-nitroquinoxalin-6-yl)acetamide.
Alkylation: Alkylation can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, a reaction between the amine and an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, provides a more controlled method for synthesizing secondary and tertiary amines. youtube.com
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields sulfonamides. Quinoxaline sulfonamide derivatives are a significant class of compounds with a wide range of biological activities. mdpi.com
The quinoxaline ring, particularly when activated by the nitro group, is susceptible to further substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitro-substituted ring facilitates nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com Halogenated quinoxaline precursors can be used to introduce a variety of nucleophiles. For example, a chlorine atom at the C7 position of a quinoxaline-1,4-dioxide has been shown to undergo substitution with amines. mdpi.com While the target compound does not have a leaving group other than the nitro group itself, under harsh conditions, nucleophiles like methoxide have been shown to displace a nitro group in some activated aromatic systems.
Electrophilic Aromatic Substitution: Electrophilic substitution on the quinoxaline ring is generally difficult due to the deactivating effect of the two nitrogen atoms. Nitration of the parent quinoxaline molecule, for instance, requires forcing conditions (concentrated HNO₃, oleum, 90°C) and gives low yields of the 5-nitro and 5,7-dinitro products. sapub.org The presence of activating groups (like the amino and methyl groups) on the benzene portion of the ring in the target molecule could facilitate electrophilic substitution, although the strong deactivating effect of the nitro group would likely direct any incoming electrophile to a different position, if the reaction were to occur at all. libretexts.org
To enhance properties such as solubility, stability, or targeted delivery, this compound can be converted into conjugates or prodrugs.
Bioactive Conjugates: The amino group can be used as a linker to attach other bioactive molecules. For example, it could be coupled to amino acids, peptides, or other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net
Prodrugs: A prodrug is an inactive compound that is converted into an active drug in the body. The primary amino group is a common target for prodrug strategies. google.com One approach involves the formation of N-phosphonooxymethyl derivatives. This involves a nucleophilic substitution reaction between the parent amine and a reagent like di-tert-butyl chloromethyl phosphate, followed by deprotection, to yield a highly water-soluble phosphate salt. nih.gov This prodrug is designed to be cleaved by enzymes like alkaline phosphatase in the body, releasing the active parent amine. nih.gov
Mechanistic Studies of Key Synthetic Steps
The key synthetic steps for preparing and derivatizing this compound proceed through well-understood reaction mechanisms.
Quinoxaline Formation: The synthesis of the quinoxaline ring occurs via a condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. The mechanism involves an initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and dehydration to form the aromatic pyrazine ring. rsc.org
Amination via Vicarious Nucleophilic Substitution (VNS): The direct amination with hydroxylamine in the presence of a strong base is a VNS reaction. The mechanism is believed to involve the following steps:
Deprotonation of hydroxylamine by the strong base.
Nucleophilic attack of the resulting anion at the electron-deficient C5 position of the 6-nitroquinoxaline ring, forming a σ-complex (an anionic intermediate).
Elimination of a hydride ion (or its equivalent) from the σ-complex, which is facilitated by an oxidizing agent present in the reaction medium or through a more complex pathway, to restore aromaticity.
Nucleophilic Aromatic Substitution (SNAr): Derivatization reactions involving the displacement of a leaving group (like a halide) on the quinoxaline ring proceed via the SNAr mechanism. wikipedia.org This is a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge is delocalized over the aromatic ring and is particularly stabilized by electron-withdrawing groups, such as the nitro group, at the ortho or para positions. wikipedia.orglibretexts.org
Elimination: The leaving group departs, taking its electron pair with it, which restores the aromaticity of the ring. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. chemistrysteps.com The presence of the nitro group at C5 is crucial for stabilizing the negative charge in the Meisenheimer complex formed during nucleophilic attack at adjacent positions.
Structure Activity Relationship Sar Studies of N,2,3 Trimethyl 5 Nitroquinoxalin 6 Amine and Its Analogs
Principles and Methodologies of Structure-Activity Relationship Elucidation
The fundamental principle of SAR is that the biological activity of a molecule is directly related to its three-dimensional structure. dotmatics.comwikipedia.org Analyzing SAR allows for the identification of the specific chemical groups and structural motifs responsible for eliciting a biological effect. dotmatics.comwikipedia.org This understanding enables medicinal chemists to strategically modify a compound's structure to enhance its therapeutic effects or reduce unwanted side effects. wikipedia.org
The process of elucidating SAR involves several key methodologies:
Synthesis of Analogs: Medicinal chemists synthesize a series of compounds that are structurally related to the lead molecule. wikipedia.org These modifications can include altering substituent groups, changing the size or shape of the molecule, or introducing new functional groups.
Biological Testing: The synthesized analogs are then subjected to a battery of biological assays to determine their activity. This provides data on how each structural change affects the compound's potency, selectivity, and other relevant biological parameters.
Data Analysis: The relationship between the structural modifications and the resulting biological activity is then carefully analyzed. dotmatics.com This often involves both qualitative observations and quantitative approaches.
Computational Modeling: Modern SAR studies are heavily supported by computational tools. dotmatics.comcreative-proteomics.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are used to build predictive models that can guide the design of new, more potent compounds. creative-proteomics.com
These methodologies are applied iteratively in a cycle of design, synthesis, and testing to refine the understanding of the SAR and ultimately develop optimized drug candidates. kit.edu
Identification of Pharmacophoric Elements within the N,2,3-Trimethyl-5-nitroquinoxalin-6-amine Scaffold
The quinoxaline (B1680401) scaffold is a versatile pharmacophore present in numerous biologically active compounds. researchgate.netresearchgate.net A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering (or blocking) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified based on studies of related quinoxaline derivatives.
Key pharmacophoric features often include:
Aromatic Rings: The fused benzene (B151609) and pyrazine (B50134) rings of the quinoxaline core provide a rigid, planar structure capable of engaging in π-π stacking and hydrophobic interactions with biological targets. nih.gov
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine ring are crucial hydrogen bond acceptors, enabling interaction with specific amino acid residues in a target protein's binding site. nih.gov
Hydrogen Bond Donors: The amine group at the 6-position (-NH₂) serves as a critical hydrogen bond donor.
Studies on various quinoxaline derivatives have highlighted the importance of these features in their interaction with targets like enzymes and receptors. researchgate.netresearchgate.net For instance, in the context of inhibiting topoisomerases, the quinoxaline scaffold provides the necessary framework for orienting other functional groups to interact with key residues in the enzyme's active site. researchgate.net
Table 1: Key Pharmacophoric Features of the Quinoxaline Scaffold
| Feature | Description | Potential Interaction Type |
|---|---|---|
| Quinoxaline Core | Fused aromatic benzene and pyrazine rings | π-π stacking, Hydrophobic Interactions |
| Pyrazine Nitrogens | Nitrogen atoms at positions 1 and 4 | Hydrogen Bond Acceptor |
| 6-Amine Group | -NH₂ substituent | Hydrogen Bond Donor |
| Methyl Groups | -CH₃ at N, 2, and 3 positions | Hydrophobic Interactions, Steric Influence |
| 5-Nitro Group | -NO₂ substituent | Electron-withdrawing, Potential H-Bond Acceptor |
Impact of Methylation Patterns on Biological Efficacy and Selectivity
The methylation pattern on the quinoxaline ring system is a critical determinant of biological activity. The size, position, and electronic nature of substituents can significantly influence a molecule's ability to bind to its target, as well as its metabolic stability and solubility. nih.gov In this compound, the presence of three methyl groups at the N, 2, and 3 positions has specific implications.
Steric Effects: The methyl groups at positions 2 and 3 can influence the conformation of the molecule and create steric hindrance that may either enhance or prevent binding to a target. Their presence can lock the molecule into a specific orientation that is favorable for interaction with a receptor's binding pocket.
Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron density of the quinoxaline ring system, potentially influencing its reactivity and binding affinity.
Lipophilicity: The addition of methyl groups generally increases the lipophilicity (fat-solubility) of a compound. nih.gov This can affect its ability to cross cell membranes and may influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.
Research on other quinoxaline derivatives has shown that changes in substitution at positions 2 and 3 can lead to significant variances in biological response. nih.gov For example, in a series of quinoxaline derivatives designed as antimicrobial agents, the presence of a methyl group was found to increase the lipophilicity and contribute to higher activity. nih.gov The specific methylation pattern of this compound suggests a tailored design to optimize these properties for a particular biological target.
Role of the Nitro Group in Modulating Biological Activity
The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly impacts a molecule's electronic properties and biological activity. researchgate.net Its presence at the 5-position of the quinoxaline ring in this compound is likely to be a key modulator of its function.
Electronic Influence: The strong electron-withdrawing nature of the nitro group reduces the electron density of the entire aromatic system. This can enhance the ability of the pyrazine nitrogens to act as hydrogen bond acceptors and can influence the acidity of the 6-amino group.
Bioreductive Activation: Nitroaromatic compounds are often prodrugs that require metabolic reduction of the nitro group to exert their biological effect. researchgate.netnih.gov This process, often occurring in hypoxic (low oxygen) environments characteristic of tumors or certain microbes, can lead to the formation of reactive nitrogen species that are cytotoxic. This mechanism is a known mode of action for many nitroaromatic antiparasitic and anticancer agents. nih.gov
Target Interaction: The nitro group itself can participate in specific interactions within a binding pocket, such as forming hydrogen bonds or dipolar interactions with amino acid residues.
Studies on other nitroquinoxaline analogs have confirmed that the addition of a nitro group can significantly increase activity against various pathogens, potentially through the targeting of parasitic redox systems. nih.gov For instance, the introduction of a nitro group into certain quinoxaline derivatives enhanced their inhibitory activity against specific kinases. nih.gov
Table 2: Influence of Key Substituents on Quinoxaline Activity
| Substituent | Position | General Impact on Activity | Reference |
|---|---|---|---|
| Methyl (-CH₃) | 2, 3 | Increases lipophilicity, influences steric fit | nih.gov, nih.gov |
| Nitro (-NO₂) | 5, 6 | Strong electron-withdrawing effect, potential for bioreductive activation, can increase potency | nih.gov, nih.gov |
| Amine (-NH₂) | 6 | Acts as a hydrogen bond donor, crucial for molecular recognition | nih.gov |
Influence of the Quinoxaline Nitrogen Heterocycles on Molecular Recognition
The two nitrogen atoms within the pyrazine ring of the quinoxaline scaffold are fundamental to its ability to engage in molecular recognition. frontiersin.org These nitrogen atoms are key sites for non-covalent interactions, which are essential for the specific and high-affinity binding of a ligand to its biological target.
The primary role of the quinoxaline nitrogens is to act as hydrogen bond acceptors. They can form hydrogen bonds with donor groups (such as -OH or -NH) on amino acid residues like serine, threonine, or tyrosine within a protein's active site. researchgate.net These interactions are highly directional and play a crucial role in orienting the drug molecule correctly within the binding pocket.
π-type Interactions: The entire quinoxaline ring system can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Cation-π Interactions: The electron-rich π-system of the quinoxaline ring can interact favorably with positively charged residues. nih.gov
Coordination with Metal Ions: In some metalloenzymes, the nitrogen atoms can coordinate with a metal ion in the active site, leading to potent inhibition.
The precise geometry and electronic environment created by the nitrogen heterocycles are defining features that allow quinoxaline derivatives to selectively target a wide range of biological molecules. frontiersin.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgcreative-proteomics.com For quinoxaline derivatives, QSAR models are invaluable for predicting the activity of novel analogs and for providing insights into the structural features that govern their efficacy. nih.gov
The development of a QSAR model involves several steps:
Data Set Compilation: A dataset of structurally related quinoxaline compounds with experimentally determined biological activities is assembled. neliti.com
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features (e.g., size, shape, branching). nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov
QSAR studies on quinoxaline derivatives have successfully identified key descriptors that influence their activity. For example, in developing anti-tubercular agents, QSAR models identified certain topological and electrostatic descriptors as being crucial for activity. nih.gov Similarly, for anticancer quinoxalines, descriptors related to energy, hydrophobicity, and dipole moment were found to be important. nih.gov These predictive models allow researchers to prioritize the synthesis of the most promising new compounds, saving time and resources in the drug discovery process. neliti.com
Biological Activities and Pharmacological Profiles of N,2,3 Trimethyl 5 Nitroquinoxalin 6 Amine
Anti-proliferative and Anticancer Activities
Quinoxaline (B1680401) derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer effects. mdpi.com The core structure of quinoxaline is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. nih.gov
In Vitro Cytotoxicity Assays on Diverse Cancer Cell Lines
Various studies have highlighted the cytotoxic potential of quinoxaline analogs against a panel of human cancer cell lines. For instance, a series of 2,3-substituted quinoxalin-6-amine analogs were screened for their growth-inhibitory effects on cell lines including lung (A549), pancreatic (Aspc1), colon (HT29), breast (MDAMB231), prostate (PC3), ovarian (SKOV3), and bone (U2OS) cancers. nih.gov Notably, a bisfuranylquinoxalineurea analog, compound 7c , demonstrated low micromolar potency against this panel. nih.gov Further investigation revealed that this compound induces apoptosis through the activation of caspases 3/7 and cleavage of poly-ADP-ribose polymerase (PARP). nih.gov
In another study, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were evaluated for their antiproliferative activity against PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com Compound 6k from this series exhibited the highest activity, with IC₅₀ values comparable to the standard drug doxorubicin (B1662922) across the tested cell lines. mdpi.com Specifically, the IC₅₀ values for compound 6k were 12.17 µM against HeLa, 9.46 µM against HCT-116, 10.88 µM against MCF-7, and 6.93 µM against PC-3 cells. mdpi.com
Additionally, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their derivatives were tested against HCT-116 and MCF-7 cell lines. nih.gov Several of these compounds displayed promising anticancer activity with IC₅₀ values in the low micromolar range. nih.gov The most potent compounds exhibited IC₅₀ values of 1.9 µg/mL and 2.3 µg/mL against HCT-116 and MCF-7 cells, respectively. nih.gov
📊 Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound Series | Cancer Cell Lines | Most Active Compound(s) | Reported IC₅₀ Values | Reference |
|---|---|---|---|---|
| 2,3-Substituted quinoxalin-6-amine analogs | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | Bisfuranylquinoxalineurea analog (7c ) | Low micromolar potency | nih.gov |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3, HeLa, HCT-116, MCF-7 | Compound 6k | PC-3: 6.93 µM, HeLa: 12.17 µM, HCT-116: 9.46 µM, MCF-7: 10.88 µM | mdpi.com |
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116, MCF-7 | Not specified | HCT-116: 1.9 µg/mL, MCF-7: 2.3 µg/mL | nih.gov |
| N-Pentylquinoxaline carboxamides | HCT-116 | Not specified | 0.43 mM to 2.62 mM | researchgate.net |
In Vivo Antitumor Efficacy in Preclinical Models
While extensive in vitro data exists, information regarding the in vivo antitumor efficacy of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is not explicitly detailed in the provided search results. However, the potent in vitro activity of related quinoxaline derivatives suggests a potential for in vivo efficacy, warranting further investigation in preclinical animal models.
Differential Selectivity against Normal vs. Malignant Cells
A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing toxicity to normal, healthy cells. Some studies on quinoxaline derivatives have addressed this. For example, a series of N-pentylquinoxaline carboxamides were tested on both human colon cancer cells (HCT-116) and normal, non-cancerous cells (HEK-293). researchgate.net The results indicated that the active compounds were selective for the cancerous cells, showing no cytotoxic effects on the normal cells. researchgate.net Similarly, aminonaphthoquinones, which share some structural similarities with the quinoxaline core, were found to be less toxic to peripheral blood mononuclear cells (PBMCs) than to various cancer cell lines, with IC₅₀ values being 1.5 to 18 times higher for PBMCs. nih.gov
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The quinoxaline scaffold is also a key component in compounds with a broad spectrum of antimicrobial activities.
A series of quinoxaline-based compounds demonstrated good to moderate antibacterial activity against both drug-sensitive and drug-resistant bacterial strains. nih.gov Compounds 5m–5p from this series showed Minimum Inhibitory Concentrations (MICs) of 4–16 μg/mL against S. aureus, 8–32 μg/mL against B. subtilis, 8–32 μg/mL against MRSA, and 4–32 μg/mL against E. coli. nih.gov Compound 5p was identified as a potent broad-spectrum agent. nih.gov Mechanistic studies suggest that it disrupts the bacterial cell membrane. nih.gov
In the realm of antifungal research, terbinafine, an allylamine (B125299) derivative, has shown high activity against dermatophytes, aspergilli, and Sporothrix schenckii. nih.gov While not a direct quinoxaline, this highlights the potential for nitrogen-containing heterocyclic compounds in antifungal therapy. Some 5-nitro-3-phenyliminoindol-2(3H)-ones, which contain a nitro group similar to the subject compound, exhibited growth inhibition of Gram-positive bacteria but lacked antifungal activity. nih.gov
Regarding antiviral properties, the pentacyclic triterpenoids, a class of natural products, have shown a broad antiviral spectrum. nih.gov A nitrobenzene (B124822) derivative, MDL-860, was found to inhibit 11 of 12 picornaviruses at non-cytotoxic concentrations, suggesting it interferes with an early event in viral replication after uncoating. nih.gov
📊 Table 2: Antimicrobial Activity of Quinoxaline and Related Compounds
| Compound/Class | Organism(s) | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| Quinoxaline derivatives (5m-5p ) | S. aureus, B. subtilis, MRSA, E. coli | 4–32 µg/mL | nih.gov |
| Terbinafine | Dermatophytes, Aspergilli, S. schenckii, Yeasts | 0.001 to >100 µg/mL | nih.gov |
| MDL-860 (Nitrobenzene derivative) | Picornaviruses | Inhibited 11 of 12 viruses | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory potential of quinoline (B57606) derivatives, which are structurally related to quinoxalines, has been investigated. A study on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles revealed significant in vivo anti-inflammatory activity. nih.gov The compounds were evaluated for their ability to inhibit prostaglandin (B15479496) E2 (PGE2) production and showed promising results with minor ulcerogenic effects compared to the standard drug indomethacin. nih.gov
Enzyme Inhibition and Receptor Modulation Activities
The mechanism of action for many biologically active quinoxaline derivatives involves the inhibition of specific enzymes or modulation of receptors. For instance, in silico studies of certain anticancer quinoxaline derivatives suggested a possible mode of action through allosteric inhibition of human thymidylate synthase. nih.gov Another study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides pointed towards the inhibition of HDAC-6 through binding to its unique zinc finger ubiquitin-binding domain. mdpi.com In the context of anti-inflammatory action, docking studies of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles identified p38 mitogen-activated protein kinase (MAPK) as a potential target. nih.gov
Other Noteworthy Biological Activities (e.g., Antimalarial, Antitubercular)
The quinoxaline scaffold, particularly when substituted with a nitro group, is a recurring motif in compounds investigated for various infectious diseases. While direct studies on the antimalarial or antitubercular properties of this compound are not available in the reviewed literature, the broader family of nitroquinoxalines has shown promise in these areas.
Derivatives of 6-nitroquinoxaline (B1294896) have been synthesized and evaluated for their activity against protozoan parasites. For instance, a series of nitroquinoxaline analogs were developed based on the antimalarial compound MMV007204 from the Medicines for Malaria Venture (MMV) Malaria Box. These compounds were assayed against the larval and adult stages of Schistosoma mansoni, a parasitic flatworm. Several synthesized nitroquinoxaline derivatives demonstrated significant activity, with some showing 50% inhibitory concentrations (IC₅₀) at sub-micromolar levels against the adult worms. This suggests that the nitroquinoxaline core is a viable pharmacophore for developing agents against parasitic diseases.
The development of novel antitubercular agents often involves exploring nitrogen-containing heterocyclic compounds. While research on nitroquinoxalines for tuberculosis is less prominent, other nitroaromatic structures, such as nitroimidazoles and nitrofurans, have yielded compounds with potent activity against Mycobacterium tuberculosis. For example, derivatives of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole have been synthesized and showed varying degrees of inhibition against M. tuberculosis H37Rv. Given the established bioactivity of the nitro group in antitubercular agents, the potential of nitroquinoxalines like this compound in this therapeutic area warrants investigation.
Table 1: Biological Activities of Structurally Related Nitro-Compounds
| Compound Class | Target Organism | Activity/Finding | Reference |
|---|---|---|---|
| Nitroquinoxaline Analogs | Schistosoma mansoni | Demonstrated activity against larval and adult stages, with some IC₅₀ values ≤0.31 µM against adult worms. | |
| Nitroimidazole Derivatives | Mycobacterium tuberculosis | Varying degrees of growth inhibition (0-97%) observed against H37Rv strain. | |
| Nitrofuran Derivatives | Mycobacterium tuberculosis | Good antituberculosis activity reported, with MIC values as low as 1.56 µg/mL. |
Mechanistic Toxicity and Safety Pharmacology Investigations
The toxicological profile of this compound has not been specifically detailed in the available literature. However, the toxicity of nitroaromatic compounds, a class to which it belongs, is an area of active study, particularly concerning their potential for mutagenicity and genotoxicity. The presence of the nitro group is a key factor in the toxicological properties of these molecules.
A primary mechanism of toxicity for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity. This pathway is a common feature in the biodegradation and metabolic activation of nitro-substituted compounds like 2,4,6-trinitrotoluene (B92697) (TNT). The reduction of the nitro group can lead to the formation of amino derivatives, which, while sometimes less toxic, can also be subject to further metabolic activation.
Safety pharmacology studies for novel chemical entities often include an assessment of mutagenic potential using bacterial reverse mutation assays, such as the Ames test. For many N-nitrosamine impurities, which share some structural similarities with nitroaromatics in terms of nitrogen-oxygen bonds, specific strains of Salmonella typhimurium (e.g., TA100, TA1535) and Escherichia coli are used to detect base-pair substitutions and frameshift mutations. The metabolic activation system (e.g., hamster liver S9) is crucial in these assays to mimic mammalian metabolism and identify compounds that become mutagenic after bioactivation.
Further in vitro toxicity testing can involve assessing effects on human cell lines to evaluate cytotoxicity and genotoxicity, such as through micronucleus assays which detect chromosomal damage. For instance, studies on N-nitrosamine drug substance-related impurities (NDSRIs) in human TK6 cells have shown that some compounds induce concentration-dependent increases in micronuclei following metabolic activation. Such tiered testing approaches, from bacterial mutagenicity to mammalian cell genotoxicity, are critical for characterizing the safety profile of new chemical entities.
Table 2: Common Toxicological Assays for Nitro-Compounds and Related Substances
| Assay Type | Purpose | Key Considerations | Reference |
|---|---|---|---|
| Ames Test | Detects gene mutations (mutagenicity) in bacteria. | Requires testing with and without metabolic activation (e.g., S9). | |
| Micronucleus Test | Assesses chromosomal damage (clastogenicity and aneugenicity) in mammalian cells. | Can indicate genotoxic potential in a human-relevant system. | |
| Cytotoxicity Assays | Measures cell viability and death following exposure to a substance. | Provides data on concentrations that are toxic to cells. | |
| Biodegradation/Metabolism Studies | Identifies metabolic pathways and breakdown products. | Crucial for understanding the formation of potentially toxic reactive intermediates from nitroaromatics. |
Mechanistic Investigations of Biological Action of N,2,3 Trimethyl 5 Nitroquinoxalin 6 Amine
Cellular Uptake, Distribution, and Intracellular Localization Studies
The entry of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine into cells is a critical first step for its biological activity. Studies on related compounds suggest that cellular uptake can be influenced by factors such as lipophilicity and the presence of specific transporter proteins. For instance, research on other nitroquinoxaline derivatives indicates that increased methylation can enhance membrane permeability. However, specific data on the cellular uptake mechanisms, distribution patterns, and the precise intracellular localization of this compound are not yet available. Future studies employing techniques like fluorescence microscopy with labeled compounds or subcellular fractionation followed by mass spectrometry will be crucial to elucidate these parameters.
Identification and Validation of Molecular Targets
The biological effects of a compound are mediated through its interaction with specific molecular targets. For the broader class of quinoxalines, potential targets include enzymes and receptors involved in cellular signaling. However, the direct molecular targets of this compound have not been definitively identified. Computational modeling based on its structure may suggest potential binding partners, which would then require experimental validation through techniques such as affinity chromatography, pull-down assays, and surface plasmon resonance.
Elucidation of Cellular Pathways Affected (e.g., Apoptosis, Cell Cycle Regulation)
Preliminary investigations into the effects of quinoxaline (B1680401) derivatives on cellular processes have pointed towards the induction of apoptosis (programmed cell death) and interference with cell cycle regulation as potential mechanisms of action.
Apoptosis: Some substituted quinoxalines have been shown to trigger apoptotic pathways. nih.govnih.gov This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process, and changes in the mitochondrial membrane potential. nih.gov Whether this compound induces apoptosis and through which specific pathway (intrinsic or extrinsic) is a key area of ongoing research.
Cell Cycle Regulation: The cell cycle is a tightly controlled process that governs cell proliferation. nih.gov Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov Dysregulation of the cell cycle is a hallmark of cancer. nih.gov Certain compounds can arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cell division. Studies on related compounds suggest that quinoxaline derivatives may have the potential to modulate cell cycle progression. nih.govyoutube.com However, the specific effects of this compound on cell cycle checkpoints and the expression of regulatory proteins like p53 and retinoblastoma (Rb) protein are yet to be determined.
Gene Expression and Proteomic Profiling in Response to Compound Treatment
To gain a broader understanding of the cellular response to this compound, global changes in gene and protein expression need to be analyzed. Techniques such as microarray analysis and RNA sequencing can reveal alterations in gene transcription, while proteomic approaches like 2D-gel electrophoresis and mass spectrometry can identify changes in the protein landscape of treated cells. This data can provide valuable clues about the pathways and biological processes affected by the compound, even in the absence of a known molecular target. Currently, no such profiling data is publicly available for this compound.
Receptor Binding and Enzyme Kinetic Analysis
Should a specific receptor or enzyme be identified as a molecular target, detailed binding and kinetic studies will be necessary to characterize the interaction.
Receptor Binding: For receptor targets, binding assays would be performed to determine the affinity (typically measured as the dissociation constant, Kd) of this compound. Competition binding assays with known ligands can further elucidate the binding site and mechanism of interaction. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide a detailed view of the compound bound to its receptor. nih.govnih.gov
Enzyme Kinetics: If the target is an enzyme, kinetic studies would be conducted to determine if the compound acts as an inhibitor or an activator. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) would be determined. This information is crucial for understanding the compound's potency and mode of action at the molecular level.
As of now, no specific receptor binding or enzyme kinetic data for this compound has been published.
Role of Redox Cycling and Reactive Nitrogen Species in Biological Response
The presence of a nitro group in the structure of this compound suggests a potential role for redox chemistry in its biological activity. Nitroaromatic compounds can undergo enzymatic reduction to form nitro radical anions, which can then react with molecular oxygen to regenerate the parent compound and produce superoxide (B77818) radicals. This process, known as redox cycling, can lead to oxidative stress.
Furthermore, the compound's structure includes a nitro group, which could potentially be involved in the generation of reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite (ONOO-). wikipedia.org RNS can have a wide range of effects on cellular function, including signaling and damage to macromolecules. wikipedia.orgmdpi.com Investigating the potential for this compound to induce the formation of reactive oxygen species (ROS) and RNS, and the subsequent cellular responses, is a critical area for future research.
Computational and Theoretical Chemistry Studies on N,2,3 Trimethyl 5 Nitroquinoxalin 6 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For N,2,3-trimethyl-5-nitroquinoxalin-6-amine, DFT can be employed to determine its optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap suggests higher reactivity.
Computational studies on similar quinoxaline (B1680401) derivatives have utilized DFT to calculate various molecular properties. For instance, calculations on quinoxalin-2(H)-one and its derivatives have determined their redox potentials and frontier orbital energies to understand their electrochemical behavior . Such studies indicate that electron-donating or -withdrawing substituents significantly influence the electronic properties and reactivity of the quinoxaline core . For this compound, the presence of electron-donating methyl and amine groups, along with the electron-withdrawing nitro group, would create a complex electronic landscape, making QM calculations essential for predicting its reactivity.
Table 1: Hypothetical Quantum Mechanical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity |
| Dipole Moment | - | Information on polarity and intermolecular interactions |
| Mulliken Charges | - | Distribution of electron density on atoms |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. For this compound, docking studies could be performed against various cancer-related targets, as many quinoxaline derivatives have shown promise as anticancer agents nih.govnih.govekb.egresearchgate.net. For example, studies on other quinoxaline derivatives have explored their binding to targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) nih.govekb.eg.
Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-target complex over time. MD simulations provide insights into the conformational changes and key interactions that stabilize the binding. Such simulations have been successfully applied to quinoxaline derivatives to validate docking results and understand their mechanism of action at a molecular level rsc.org.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with rotatable bonds in its methyl and amine substituents, understanding its conformational landscape is crucial.
Potential energy surface (PES) mapping can be performed using quantum mechanical methods to explore the different possible conformations and their relative energies. This analysis would reveal the most likely shapes the molecule adopts, which is critical for its interaction with biological receptors.
Prediction of Spectroscopic Signatures and Molecular Descriptors
Computational methods can predict various spectroscopic properties, such as NMR and IR spectra. These predicted spectra can aid in the characterization and identification of the synthesized compound. Furthermore, a wide range of molecular descriptors can be calculated, which quantify different aspects of the molecular structure, such as its size, shape, and electronic properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of new compounds based on their structure.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
Before a compound can be considered a potential drug candidate, it is essential to evaluate its pharmacokinetic and toxicological properties. In silico ADMET prediction provides a preliminary assessment of a compound's likely behavior in the body. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.
Studies on other quinoxaline derivatives have successfully used in silico ADMET prediction to assess their drug-likeness nih.govnih.govmssm.eduresearchgate.netrsc.org. These predictions help in identifying potential liabilities early in the drug discovery process, allowing for modifications to the chemical structure to improve its ADMET profile. For this compound, a comprehensive ADMET assessment would be a critical step in evaluating its therapeutic potential.
Table 2: Hypothetical In Silico ADMET Profile of this compound
| ADMET Property | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | Good/Poor | Likelihood of oral absorption |
| Caco-2 Permeability | High/Low | Indicator of intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier Penetration | Yes/No | Potential for CNS activity or side effects |
| Plasma Protein Binding | High/Low | Affects the free concentration of the drug |
| Metabolism | ||
| CYP450 Inhibition/Substrate | Yes/No | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance | High/Low | Rate of removal from the body |
| Toxicity | ||
| AMES Mutagenicity | Mutagenic/Non-mutagenic | Potential to cause DNA mutations |
| Hepatotoxicity | Yes/No | Potential for liver damage |
Cheminformatics and Virtual Screening for Analog Discovery
Cheminformatics involves the use of computational methods to analyze large chemical datasets. In the context of this compound, cheminformatics tools can be used for virtual screening of compound libraries to identify structurally similar molecules with potentially improved properties. By using the structure of this compound as a query, it is possible to search for analogs that may have better efficacy, selectivity, or ADMET properties. This approach can accelerate the discovery of new lead compounds for further development.
Analytical Method Development and Quantification of N,2,3 Trimethyl 5 Nitroquinoxalin 6 Amine
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and purity determination of organic compounds like N,2,3-trimethyl-5-nitroquinoxalin-6-amine. These methods offer high resolution, sensitivity, and reproducibility.
The development of a robust HPLC or UPLC method for this compound involves the systematic optimization of several key parameters to achieve efficient separation from impurities and matrix components. The selection of the stationary phase is critical; C18 columns are widely used for the reversed-phase separation of a broad range of compounds, including those with aromatic and nitro functionalities. sigmaaldrich.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is adjusted to control the retention and resolution of the analyte.
Method development often begins with scouting gradients to determine the optimal solvent strength. The pH of the aqueous component can be adjusted to control the ionization state of the amine group, thereby influencing retention time and peak shape. Temperature is another important parameter that can affect viscosity and, consequently, separation efficiency.
For UPLC, which utilizes smaller particle size columns (typically <2 µm), the principles of method development are similar but result in faster analysis times and improved resolution. The higher backpressures generated necessitate specialized instrumentation.
A typical starting point for method development for a nitroaromatic amine might involve a C18 column with a gradient elution from a low to a high percentage of acetonitrile in water, with a UV detector monitoring the effluent. The wavelength for detection would be selected based on the UV-Vis spectrum of the compound, likely corresponding to one of its absorption maxima. researchgate.net
For trace-level analysis, derivatization can be employed to enhance the detectability of this compound. This chemical modification process can introduce a chromophore or fluorophore into the molecule, significantly increasing its response to UV-Vis or fluorescence detectors. While some HPLC methods for related compounds are performed without derivatization, this strategy becomes valuable when high sensitivity is required. researchgate.net
Common derivatizing agents for primary and secondary amines include dansyl chloride, dabsyl chloride, and fluorescamine. These reagents react with the amine functionality to produce highly fluorescent derivatives, allowing for detection at much lower concentrations. The choice of derivatization agent and reaction conditions (e.g., pH, temperature, and time) must be carefully optimized to ensure a complete and reproducible reaction.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Quantification
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or UPLC, is a powerful tool for the analysis of this compound. It offers high selectivity and sensitivity, enabling both qualitative identification and quantitative measurement.
The mass spectrum of a quinoxaline (B1680401) derivative will show a molecular ion peak corresponding to its molecular weight, which is a key piece of information for its identification. tsijournals.comnih.gov For this compound, the expected molecular ion would be calculated based on its chemical formula.
Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity. In this technique, the molecular ion of the target compound is selected and fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and is the gold standard for quantification in complex matrices. A sensitive HPLC-MS/MS method was developed for the determination of various quinoxaline derivatives in environmental water samples, demonstrating the utility of this approach. researchgate.net The selection of precursor and product ion transitions is a critical step in method development.
An example of LC-MS/MS parameters for related quinoxaline compounds is presented in the table below, which could serve as a starting point for the analysis of this compound.
| Parameter | Example Value for Quinoxaline Derivatives |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments for each compound |
| Collision Energy | Optimized for each transition |
| Linear Range | e.g., 0.25 - 2.0 µg L⁻¹ |
| Limit of Detection | e.g., 2.0 - 6.0 ng L⁻¹ |
| Data adapted from a study on quinoxaline derivatives in environmental water samples. researchgate.net |
Spectrophotometric and Electrochemical Detection Techniques
Beyond chromatography-based methods, spectrophotometric and electrochemical techniques offer alternative approaches for the detection and quantification of this compound.
Spectrophotometric detection relies on the principle that the compound absorbs light at specific wavelengths. The electronic absorption spectra of quinoxaline derivatives typically show multiple absorption maxima. mdpi.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions at a fixed wavelength. While less selective than chromatographic methods, spectrophotometry can be a simple and cost-effective technique for the analysis of relatively pure samples. The interaction of nitroaromatic compounds with other molecules can lead to changes in their photophysical properties, such as fluorescence quenching, which can also be exploited for detection. nih.gov
Electrochemical detection is particularly well-suited for electroactive compounds like nitroaromatics. acs.org The nitro group is readily reduced at an electrode surface, producing a measurable current that is proportional to the concentration of the analyte. acs.org Techniques such as cyclic voltammetry and differential pulse voltammetry can be used to study the electrochemical behavior of the compound and to develop quantitative methods. abechem.com The reduction potential is influenced by the substituents on the aromatic ring. nih.gov Modified electrodes, for instance, those incorporating mesoporous silica (B1680970) or graphene, have been shown to enhance the sensitivity of the detection of nitroaromatic compounds. acs.orgnih.gov
Method Validation for Accuracy, Precision, Linearity, and Detection Limits
A critical step in the development of any analytical method is its validation to ensure that it is suitable for its intended purpose. Method validation is performed according to established guidelines and typically involves assessing the following parameters:
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity is typically evaluated by a linear regression analysis of a calibration curve.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The table below shows example validation data for the HPLC analysis of a related nitroaromatic compound, which illustrates the performance characteristics that would be targeted for a method for this compound.
| Validation Parameter | Example Performance Data |
| Linearity (r²) | > 0.999 |
| Accuracy (%) | 95 - 105 |
| Precision (RSD, %) | < 5 |
| LOD | Dependent on detector and matrix |
| LOQ | Dependent on detector and matrix |
Bioanalytical Methodologies for Quantification in Complex Biological Matrices
The quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents additional challenges due to the presence of numerous interfering substances. Bioanalytical methods must, therefore, include a robust sample preparation step to isolate the analyte and minimize matrix effects.
Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the properties of the analyte and the nature of the biological matrix.
LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity. notroxresearch.com The development and validation of a bioanalytical method follow specific regulatory guidelines, which include assessments of matrix effects, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions. Immunoassays, such as ELISA, could also be developed for high-throughput screening, although these methods may be less specific than LC-MS/MS.
Metabolic Pathways and Degradation Studies of N,2,3 Trimethyl 5 Nitroquinoxalin 6 Amine
In Vivo Metabolic Fate and Biotransformation Pathways
A major pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.govnih.gov This reduction can be carried out by gut microflora under anaerobic conditions and by hepatic enzymes. nih.govnih.gov Another significant pathway involves the oxidation of the quinoxaline (B1680401) ring system and the methyl groups, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. mdpi.comnih.gov Hydroxylation of the aromatic ring or the alkyl groups is a common metabolic route. mdpi.com Subsequent phase II conjugation reactions, such as glucuronidation or sulfation of the newly formed hydroxyl groups, would facilitate excretion. springernature.com
Table 1: Predicted In Vivo Metabolic Reactions for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine
| Reaction Type | Description | Potential Metabolite |
| Nitroreduction | Stepwise reduction of the 5-nitro group. | N,2,3-Trimethylquinoxaline-5,6-diamine |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the quinoxaline ring. | Hydroxy-N,2,3-trimethyl-5-nitroquinoxalin-6-amine |
| Alkyl Hydroxylation | Oxidation of one of the methyl groups to a hydroxymethyl group. | (Hydroxymethyl),2,3-trimethyl-5-nitroquinoxalin-6-amine |
| N-Oxidation | Oxidation of the quinoxaline nitrogen atoms. | This compound N-oxide |
| Phase II Conjugation | Glucuronidation or sulfation of hydroxylated metabolites. | Glucuronide or sulfate (B86663) conjugates |
In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes)
In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing metabolic stability and identifying potential metabolites. springernature.com For this compound, incubation with liver microsomes in the presence of NADPH would likely show its conversion to various oxidized metabolites. frontiersin.orgnih.gov The rate of disappearance of the parent compound over time provides an estimate of its metabolic stability.
Studies on other quinoxaline derivatives have demonstrated that metabolism in liver microsomes can lead to the formation of hydroxylated products. frontiersin.orgnih.gov For instance, the metabolism of quinine, which contains a quinoline (B57606) ring similar to quinoxaline, results in 3-hydroxylation as a major pathway. nih.gov Similarly, for this compound, hydroxylation of the quinoxaline ring and the methyl groups would be anticipated. Furthermore, the reduction of the nitro group can also be observed in vitro, particularly under hypoxic conditions or in the presence of specific cytosolic enzymes. nih.gov
Table 2: Hypothetical Metabolite Profile from In Vitro Incubations of this compound with Human Liver Microsomes
| Metabolite ID | Proposed Structure | Mass Shift (Da) | Method of Detection |
| M1 | Hydroxylated parent compound | +16 | LC-MS/MS |
| M2 | Dihydrodiol derivative | +34 | LC-MS/MS |
| M3 | Nitro-reduced amino derivative | -30 | LC-MS/MS |
| M4 | N-oxide derivative | +16 | LC-MS/MS |
| M5 | Glucuronide conjugate of M1 | +176 | LC-MS/MS |
Identification of Key Enzymes Involved in Metabolism (e.g., Cytochrome P450s, Nitroreductases)
The metabolism of this compound is likely to be mediated by a concert of enzymes. The oxidative pathways are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov Specific isoforms such as CYP3A4, CYP2D6, CYP1A2, and members of the CYP2C family are commonly involved in the metabolism of a wide variety of xenobiotics. nih.gov The involvement of specific CYP isoforms can be investigated using recombinant human CYP enzymes or by using selective chemical inhibitors in liver microsome incubations. nih.govduke.edu
The reduction of the nitro group is a critical metabolic pathway for nitroaromatic compounds. nih.govnih.gov This biotransformation can be catalyzed by both mitochondrial and microsomal nitroreductases, as well as by bacterial nitroreductases in the gut. nih.gov Xanthine oxidase, an enzyme present in the cytosol of various tissues, has also been implicated in the metabolism of quinoxaline derivatives. acs.orgnih.gov
Chemical Stability and Degradation Pathways in Environmental Contexts
The environmental fate of this compound is influenced by its chemical stability and susceptibility to degradation processes. The quinoxaline ring itself is relatively stable, but the substituents can influence its reactivity. acs.org The nitro group, being electron-withdrawing, can affect the susceptibility of the aromatic ring to nucleophilic attack. asm.orgnih.gov
In aqueous environments, hydrolysis is not expected to be a major degradation pathway for the core quinoxaline structure under neutral pH conditions. However, photodegradation could be a significant route of transformation, especially in the presence of sunlight. The nitroaromatic structure suggests that the compound may absorb light in the UV-visible range, leading to photochemical reactions.
Biodegradation Studies by Microbial Communities
The biodegradation of nitroaromatic compounds by microbial communities in soil and water is a well-documented process. nih.govasm.orgnih.govrsc.orgresearchgate.net Microorganisms have evolved various strategies to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov The primary step in the biodegradation of many nitroaromatics is the reduction of the nitro group. nih.gov Aerobic and anaerobic bacteria, as well as fungi, are capable of carrying out these transformations. nih.gov
For this compound, it is plausible that soil and water microorganisms could initiate its degradation by reducing the 5-nitro group to an amino group. This would be followed by further degradation of the resulting aromatic amine, potentially leading to ring cleavage and mineralization. The methyl groups may also be subject to microbial oxidation.
Table 3: Potential Microbial Degradation Reactions for this compound
| Reaction | Mediating Microorganisms | Environmental Compartment |
| Nitroreduction | Anaerobic/aerobic bacteria, fungi | Soil, sediment, water |
| Aromatic ring cleavage | Aerobic bacteria | Soil, water |
| Demethylation | Bacteria, fungi | Soil, water |
Excretion Profiles and Pharmacokinetic Implications
Following administration, this compound and its metabolites would be eliminated from the body through urine and feces. The extent of metabolism will significantly influence the excretion profile. If the compound is extensively metabolized, the majority of the excreted products will be in the form of more polar metabolites, such as hydroxylated and conjugated derivatives. asm.org
The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), will be dictated by the physicochemical characteristics of the molecule. The presence of both amino and nitro groups, along with the quinoxaline core, will influence its solubility, membrane permeability, and binding to plasma proteins. The rate of metabolism and clearance will determine the compound's half-life and potential for accumulation in the body. Studies on related compounds suggest that quinoxaline derivatives can be orally bioavailable and show varied elimination half-lives. acs.org For instance, studies on other heterocyclic compounds have detailed their urinary excretion profiles, often showing a mixture of parent drug and multiple metabolites. asm.org
Advanced Applications and Future Research Directions for N,2,3 Trimethyl 5 Nitroquinoxalin 6 Amine
Development as a Lead Compound for Novel Therapeutic Agents
The quinoxaline (B1680401) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. wisdomlib.orgijpsjournal.comresearchgate.net The specific substituents on N,2,3-Trimethyl-5-nitroquinoxalin-6-amine suggest several promising avenues for its development as a lead compound for new therapeutic agents.
Anticancer Potential: Quinoxaline derivatives are widely recognized for their anticancer properties. wisdomlib.orgresearchgate.net The presence of a nitro group, as seen in this compound, is a key feature in several potent anticancer agents. For instance, certain 6-nitroquinoxaline (B1294896) derivatives have been shown to function as DNA intercalators, which alter the structure of DNA and can trigger cell death in cancer cells. waset.org Research on related nitroquinoxaline compounds has indicated that hydrophobic substituents can amplify their ability to destabilize DNA and promote histone eviction, a mechanism with therapeutic relevance in oncology. researchgate.net The methyl groups on the quinoxaline core of this compound would increase its lipophilicity, which could enhance its ability to cross cell membranes and interact with intracellular targets.
Antiviral Activity: The quinoxaline framework is a component of various antiviral compounds. nih.gov Research has demonstrated that appropriately functionalized quinoxalines can exhibit significant antiviral effects. nih.gov For example, certain derivatives have been explored for their potential against viruses such as SARS-CoV-2. nih.gov The unique substitution pattern of this compound presents an opportunity for investigation into its potential to interfere with viral replication or cellular entry.
Antimicrobial Properties: Quinoxaline derivatives have shown efficacy against a wide range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. researchgate.net The 6-nitroquinoxaline scaffold, in particular, has served as a foundation for the creation of new antibacterial agents. A notable example is a 6-nitroquinoxaline derivative that has demonstrated potent activity against Staphylococcus aureus through the induction of DNA damage. waset.org The amine and methyl groups of this compound could be synthetically modified to fine-tune its antimicrobial spectrum and enhance its potency.
Potential Applications in Materials Science and Organic Electronics
The electron-deficient nature of the quinoxaline ring system makes it an attractive building block for the synthesis of advanced functional materials. rsc.org Although this compound has not been specifically investigated for materials science applications, the known properties of similar quinoxaline derivatives point to several potential uses.
Organic Electronics: Quinoxaline derivatives are employed in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgresearchgate.net Their inherent electron-accepting capabilities make them suitable for use as electron-transporting materials. researchgate.net The nitro group in this compound would significantly enhance its electron-accepting character, a highly desirable property for n-type organic semiconductors. The methyl and amine substituents could be leveraged to modulate the material's solubility, thin-film morphology, and intermolecular packing in the solid state, all of which are critical parameters for optimizing device performance.
Dyes and Pigments: The extended π-conjugated system of the quinoxaline core, in conjunction with the electronic push-pull effect of the amine (donor) and nitro (acceptor) substituents, suggests that this compound is likely to possess interesting photophysical properties. Indeed, amino-nitroquinoxaline derivatives have been synthesized and characterized as dyes. scielo.brorcid.org The specific arrangement of substituents in this compound could give rise to unique absorption and emission profiles, making it a candidate for applications as a specialty dye or pigment.
Interactive Table: Inferred Potential of this compound Based on Related Quinoxalines
| Field of Application | Specific Use | Key Structural Features of Related Quinoxalines | Inferred Potential |
| Medicinal Chemistry | Anticancer | Nitro group, hydrophobic moieties | The nitro and methyl groups suggest potential as a cytotoxic agent. |
| Antiviral | Functionalized quinoxaline core | The substituted quinoxaline scaffold is a promising starting point for antiviral drug design. | |
| Antimicrobial | 6-nitroquinoxaline moiety | The presence of 6-nitro and 6-amine groups indicates potential for antibacterial activity. | |
| Materials Science | Organic Electronics | Electron-deficient quinoxaline core | The nitro group enhances electron-accepting properties, making it suitable for n-type semiconductors. |
| Dyes and Pigments | Extended π-system with electron-donating and -withdrawing groups | The amino and nitro groups are likely to impart interesting colorimetric properties. |
Use as a Chemical Probe for Biological Pathway Elucidation
Given their capacity to interact with biological macromolecules, quinoxaline derivatives are valuable tools for the development of chemical probes to investigate and map biological pathways. While this compound has not yet been employed in this capacity, its structural attributes suggest it has potential in this domain.
Fluorescent Probes: The quinoxaline scaffold can serve as the core of a fluorescent molecule. rsc.org Through synthetic modification of its substituents, it is feasible to design quinoxaline derivatives that exhibit changes in their fluorescence upon binding to a specific biological target, such as a protein or a nucleic acid sequence. The amine group on this compound could either be used as a point of attachment for a fluorophore or could itself contribute to the molecule's intrinsic fluorescence, which may be modulated by its local microenvironment.
Affinity-Based Probes: The quinoxaline core can be functionalized to create affinity-based probes for "pull-down" experiments to identify protein binding partners. The amine group of this compound provides a convenient chemical handle for the attachment of a reactive group or a purification tag, such as biotin.
DNA Interaction Probes: As previously noted, 6-nitroquinoxaline derivatives are known to interact with DNA. waset.orgresearchgate.net This characteristic could be exploited to develop probes that signal changes in DNA conformation or identify specific DNA structures. A thorough investigation of the binding properties of this compound with DNA would be necessary to ascertain its utility as a DNA probe.
Exploration in Agrochemical and Veterinary Medicine
The biological activities of quinoxaline derivatives are not limited to human medicine but also have relevance in agriculture and animal health. mtieat.orgresearchgate.net
Agrochemicals: Quinoxaline derivatives have been investigated for their potential as insecticides, fungicides, and herbicides. researchgate.net The discovery of novel agrochemicals is vital for ensuring food security. The biological activity of this compound would need to be systematically screened against a variety of agricultural pests and plant pathogens to evaluate its potential in this sector.
Veterinary Medicine: Several quinoxaline-based compounds are utilized as veterinary drugs. mdpi.com For example, sulfaquinoxaline (B1682707) is a well-known veterinary antibiotic. The established antimicrobial properties of nitroquinoxaline derivatives suggest that this compound could serve as a lead compound for the development of new antibiotics or antiparasitic agents for use in animal health.
Design of Hybrid Molecules and Multi-Targeting Strategies
A contemporary and powerful approach in drug discovery involves the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity to simultaneously modulate multiple biological targets. arabjchem.orgbohrium.com The quinoxaline scaffold is an excellent platform for the design of such hybrid compounds. arabjchem.orgnih.govtandfonline.comacs.org
This compound could function as a central scaffold for the attachment of other biologically active moieties. The amine group at the 6-position provides a readily accessible point for synthetic elaboration, enabling the connection of other pharmacophores through linkages such as amides or ureas. For instance, a hybrid molecule could be conceptualized to possess both anticancer and anti-inflammatory activities by linking the quinoxaline core to a known anti-inflammatory agent.
Integration into Nanotechnology and Advanced Drug Delivery Systems
Nanotechnology provides innovative strategies to enhance the therapeutic effectiveness of drugs by improving their delivery to target tissues and mitigating adverse effects. mdpi.comeurekaselect.com Quinoxaline derivatives are amenable to incorporation into a variety of nanodelivery platforms.
Targeted Delivery: Nanoparticles loaded with this compound could be further engineered by attaching targeting ligands (e.g., antibodies, peptides, or aptamers) to their surface. This would enable the targeted delivery of the therapeutic payload to specific cell types, such as cancer cells, thereby increasing the drug's concentration at the site of action and reducing its exposure to healthy tissues.
Current Challenges and Emerging Opportunities in Quinoxaline Research
The field of quinoxaline chemistry is dynamic and continues to evolve, presenting both challenges and exciting opportunities.
Challenges:
Synthesis and Functionalization: While numerous methods for the synthesis of the quinoxaline core are well-documented, the regioselective functionalization of the benzene (B151609) portion of the ring system can be synthetically challenging. tandfonline.comresearchgate.net The introduction of substituents at specific positions, such as the 5- and 6-positions of this compound, often necessitates intricate, multi-step synthetic routes.
Toxicity and Drug Resistance: A major hurdle in the development of new drugs, including those based on the quinoxaline scaffold, is the potential for toxicity and the development of drug resistance by pathogens or cancer cells. ijpsjournal.com
Structure-Activity Relationship (SAR) Elucidation: A more profound understanding of how the specific placement and nature of substituents on the quinoxaline ring influence its biological activity is crucial for the rational design of more potent and selective compounds. tandfonline.com
Emerging Opportunities:
Green Chemistry: There is a growing emphasis on the development of more sustainable and environmentally benign synthetic methods for the production of quinoxaline derivatives. mtieat.org
Computational Modeling: In silico techniques, such as molecular docking, virtual screening, and quantum chemical calculations, are becoming indispensable tools for accelerating the discovery and optimization of novel quinoxaline-based drugs and materials. arabjchem.org
Exploration of New Biological Targets: The remarkable diversity of biological activities exhibited by quinoxaline derivatives suggests that they likely interact with a multitude of biological targets. The identification of novel targets for this class of compounds could unlock new therapeutic possibilities.
Ethical Considerations in Synthetic and Biological Research of Novel Compounds
The advancement of chemical synthesis and biological screening has opened up new frontiers in materials science, medicine, and technology. However, the exploration of novel compounds such as this compound necessitates a robust framework of ethical considerations to ensure responsible innovation. The unique structural features of this compound, particularly the nitroquinoxalin core, hint at potential applications that could be beneficial but also carry risks of misuse. Therefore, a thorough ethical evaluation must be an integral part of its research and development lifecycle.
The primary ethical responsibility lies with the individual researcher and their institution to uphold the integrity of the scientific process. researchgate.net This includes the accurate reporting of findings, responsible data management, and a commitment to the principles of honesty and transparency in all research activities. numberanalytics.comacs.org Professional bodies, such as the American Chemical Society, provide a code of conduct that emphasizes the duty of chemical professionals to advance science while maintaining the highest standards of integrity and to be actively concerned with health, safety, and environmental protection. acs.org
A core component of ethical research involves a careful assessment of the potential societal impact of a novel compound. This requires a proactive approach to identifying and mitigating potential harms, rather than reacting to problems after they arise. sustainability-directory.com For a compound like this compound, whose full range of properties is yet to be discovered, this foresight is crucial.
Dual-Use Research of Concern (DURC)
A significant ethical challenge in the research of novel chemical entities is the potential for "dual-use research of concern" (DURC). DURC is defined as life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agricultural crops and other plants, animals, the environment, or national security. nih.govwho.int
The chemical structure of this compound, containing a nitro group attached to a quinoxaline scaffold, suggests potential applications in areas such as energetic materials or as a biologically active agent. While these properties could be harnessed for beneficial purposes, such as in specialized explosives for construction or as a novel therapeutic agent, they could also be exploited for malicious intent. orfonline.org For instance, research aimed at optimizing its synthesis for higher yields or developing methods for its aerosolization could be misused. who.int
Therefore, researchers, institutions, and funding agencies have a collective responsibility to assess whether the study of such a compound falls under the category of DURC. nih.gov This involves a careful risk-benefit analysis and the development of a risk mitigation plan if necessary. nih.gov The ethical debate surrounding DURC also extends to the publication of research findings, with a need to balance the scientific principle of openness with the potential for misuse of the information. nih.gov
Ethical Frameworks for Biological Research
Should this compound be investigated for its biological activity, a distinct set of ethical principles must be applied, particularly if the research involves human or animal subjects. The foundational principles of bioethics provide a robust framework for this purpose. sustainability-directory.comresearchcorridor.org
Core Principles of Bioethics nih.gov
| Principle | Description | Application in Research of Novel Compounds |
| Beneficence | The obligation to maximize potential benefits and minimize potential harm. | Researchers must demonstrate that the potential knowledge gained from studying the compound outweighs the risks to subjects and society. |
| Non-maleficence | The duty to "do no harm." | This principle requires rigorous preclinical testing to identify potential toxicity before any consideration of testing in living organisms. |
| Autonomy | Respect for the self-determination of individuals. | In any potential human research, this translates to the requirement of voluntary and informed consent from participants. nih.govumc.edu |
| Justice | The fair and equitable distribution of the benefits and burdens of research. | The selection of any potential research participants must be based on scientific rationale, not on convenience or the vulnerability of a particular population. nih.govmdpi.com |
Furthermore, any research involving animals must adhere to strict ethical guidelines, such as those outlined in the Animal Welfare Act, which mandate the humane treatment of animals and the minimization of pain and distress. umc.edu An independent ethics committee or Institutional Review Board (IRB) must review and approve all research protocols involving human or animal subjects to ensure that these principles are upheld. numberanalytics.comnih.gov
Researcher and Institutional Responsibility
The responsibility for ethical conduct extends beyond the individual researcher to the institution and funding bodies. Institutions must provide clear policies and training on the responsible conduct of research. nih.gov They are also responsible for establishing and maintaining independent review boards to oversee research ethics.
In the context of a novel compound with unknown properties, transparency in research is paramount. This includes disclosing any potential conflicts of interest and reporting all findings, even those that are negative or inconclusive, to provide a complete and unbiased scientific record. numberanalytics.com This transparency builds public trust and allows for a more comprehensive assessment of the compound's potential impact. researchgate.net
The exploration of this compound holds scientific interest, but it must proceed within a framework of rigorous ethical oversight. By proactively considering the potential for dual use, adhering to established principles of bioethics, and fostering a culture of responsibility and transparency, the scientific community can ensure that the pursuit of knowledge aligns with the betterment of society.
Q & A
Q. What are the standard synthetic routes for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine?
A common approach involves nucleophilic substitution reactions using halogenated quinoxaline precursors. For example, 2,6-dichloroquinoxaline can react with 2,3-dimethylaniline in the presence of K₂CO₃ as a base under reflux conditions, followed by column chromatography for purification . Alternatively, nitro-functionalized quinoxalines may be synthesized via coupling reactions with nitro-substituted carboxylic acids (e.g., 5-nitrofuran-2-carboxylic acid) in anhydrous DMF under stirring .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
X-ray crystallography is critical for resolving bond angles and distances (e.g., N1—C1—C2: 121.85°, C9—C10—C11: 110.0°), confirming the planar geometry of the quinoxaline core . Complementary techniques include NMR (¹H/¹³C) to verify substituent positions and mass spectrometry for molecular weight validation. NIST-standardized databases ensure spectral accuracy .
Q. What safety protocols are recommended for handling nitro-substituted quinoxalines?
Nitro compounds are thermally sensitive; storage at 0–6°C is advised to prevent decomposition . Handling requires inert atmospheres (e.g., gloveboxes) and personal protective equipment (PPE) due to potential mutagenicity. ChemScene guidelines emphasize institutional review for hazard mitigation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in quinoxaline synthesis?
Elevated temperatures (70–75°C vs. 50–55°C) and prolonged reaction times (12–24 hours) enhance nucleophilic substitution efficiency. For instance, increasing the temperature during 2,6-dichloroquinoxaline reactions with aromatic amines improved yields from <50% to 80% . Solvent selection (e.g., DMF for polar aprotic conditions) and catalyst screening (e.g., phase-transfer catalysts) are also critical .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
Cross-validate using multiple techniques: X-ray crystallography for absolute configuration, NMR for dynamic stereochemistry, and isotopic labeling (e.g., deuterated analogs) to clarify ambiguous proton environments . Triangulating data with computational models (DFT calculations) can resolve discrepancies .
Q. What role do substituents (e.g., methyl, nitro groups) play in modulating reactivity?
Electron-withdrawing nitro groups deactivate the quinoxaline ring, directing electrophilic substitution to specific positions. Methyl groups enhance solubility but may sterically hinder reactions. Systematic substituent studies (e.g., replacing nitro with cyano groups) can reveal electronic effects on reaction pathways .
Q. How can computational modeling predict the stability and reactivity of this compound?
Density Functional Theory (DFT) simulations calculate bond dissociation energies (e.g., C–NO₂ stability) and frontier molecular orbitals (HOMO-LUMO gaps) to predict nitro group lability and redox behavior . Molecular dynamics simulations assess conformational flexibility under varying solvent conditions.
Q. What challenges arise during purification of nitroquinoxaline derivatives?
Column chromatography with gradient elution (hexane/ethyl acetate) is often required due to polar nitro groups. Recrystallization in ethanol/water mixtures may improve purity, but care is needed to avoid thermal decomposition .
Methodological Notes
- Experimental Design : Use pilot studies to optimize reaction parameters (temperature, solvent, catalyst) before scaling .
- Data Contradictions : Apply triangulation (spectral, computational, crystallographic) and replicate experiments to confirm reproducibility .
- Safety Compliance : Follow institutional protocols for hazardous intermediates (e.g., nitroso compounds) and document risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
